N-(4-chlorobenzyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-[(4-Chlorophenyl)methyl]-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . The presence of the 4-chlorophenyl group enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-chlorobenzylamine with thiadiazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Nucleophiles in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: Used as a fungicide and pesticide due to its ability to inhibit the growth of various pathogens.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes.
DNA Interaction: The compound can intercalate into DNA, causing DNA damage and inhibiting replication.
Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Bromophenyl)methyl]-1,2,3-thiadiazole-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.
N-[(4-Methylphenyl)methyl]-1,2,3-thiadiazole-4-carboxamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-[(4-Chlorophenyl)methyl]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in medicinal chemistry, agriculture, and materials science .
Properties
Molecular Formula |
C10H8ClN3OS |
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Molecular Weight |
253.71 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C10H8ClN3OS/c11-8-3-1-7(2-4-8)5-12-10(15)9-6-16-14-13-9/h1-4,6H,5H2,(H,12,15) |
InChI Key |
ALANZWMVAASHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CSN=N2)Cl |
Origin of Product |
United States |
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